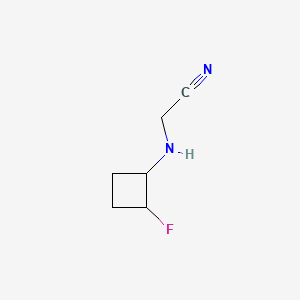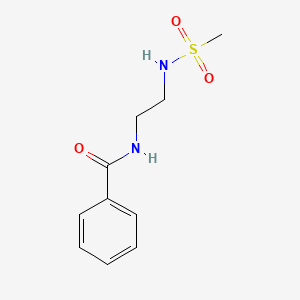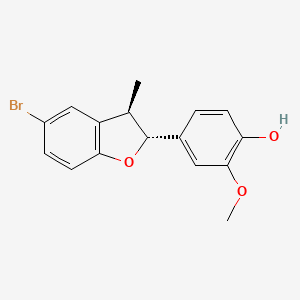
4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol is a complex organic compound that features a brominated benzofuran moiety and a methoxyphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative followed by methylation and phenol functionalization. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The methoxyphenol group can be oxidized to form quinones.
Reduction: The brominated benzofuran can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated benzofuran derivatives.
Substitution: Aminated or thiolated benzofuran derivatives.
Applications De Recherche Scientifique
4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functional polymers.
Mécanisme D'action
The mechanism of action of 4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The brominated benzofuran moiety can interact with cellular proteins, potentially inhibiting their function. The methoxyphenol group may contribute to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the methoxyphenol group but lacks the benzofuran moiety.
3-Methyl-2,3-dihydrobenzofuran: Contains the benzofuran structure but lacks the bromine and methoxyphenol groups.
2-Bromo-3-methylbenzofuran: Similar brominated benzofuran structure but lacks the methoxyphenol group.
Uniqueness
4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol is unique due to its combination of a brominated benzofuran and a methoxyphenol group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15BrO3 |
|---|---|
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
4-[(2R,3R)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H15BrO3/c1-9-12-8-11(17)4-6-14(12)20-16(9)10-3-5-13(18)15(7-10)19-2/h3-9,16,18H,1-2H3/t9-,16-/m1/s1 |
Clé InChI |
QODYKBWGJVSUBH-JDNHERCYSA-N |
SMILES isomérique |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)O)OC |
SMILES canonique |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



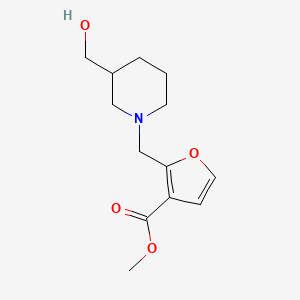
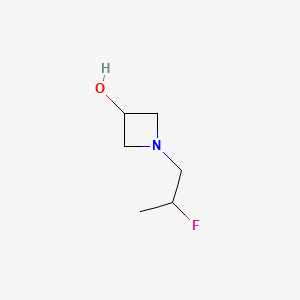
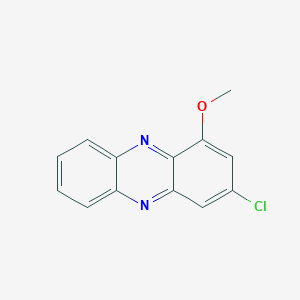
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
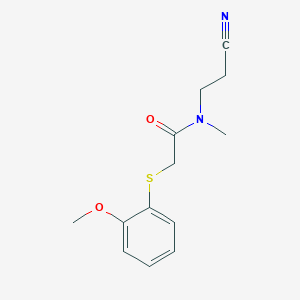
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
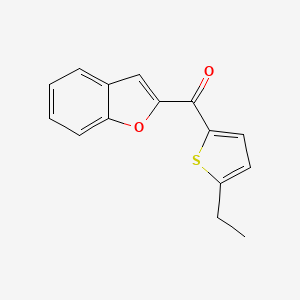

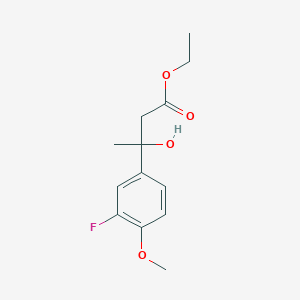
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
